molecular formula C9H7N3 B1603455 6-Methyl-1H-indazole-5-carbonitrile CAS No. 259537-71-8

6-Methyl-1H-indazole-5-carbonitrile

Cat. No.: B1603455
CAS No.: 259537-71-8
M. Wt: 157.17 g/mol
InChI Key: SVYPSKBAEHNFHU-UHFFFAOYSA-N
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Description

6-Methyl-1H-indazole-5-carbonitrile is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are commonly found in various natural products and pharmaceuticals. The presence of a nitrile group at the 5-position and a methyl group at the 6-position of the indazole ring makes this compound unique and potentially useful in various scientific applications.

Mechanism of Action

Target of Action

6-Methyl-1H-indazole-5-carbonitrile is a derivative of indazole . Indazole derivatives have been found to bind with high affinity to multiple receptors , which suggests that this compound may also interact with various targets.

Mode of Action

Indazole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad range of biological activities associated with indazole derivatives , it is likely that this compound affects multiple pathways

Result of Action

Given the broad range of biological activities associated with indazole derivatives , it is likely that this compound has diverse effects at the molecular and cellular levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-1H-indazole-5-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-cyanobenzaldehyde with hydrazine derivatives under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the indazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize catalytic processes and controlled reaction conditions to achieve efficient production. Transition metal-catalyzed reactions, such as those involving copper or palladium catalysts, are commonly employed in industrial settings to facilitate the cyclization process.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-1H-indazole-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated indazole derivatives, while reduction can produce primary amines. Substitution reactions can introduce various functional groups onto the indazole ring, leading to a wide range of derivatives.

Scientific Research Applications

6-Methyl-1H-indazole-5-carbonitrile has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex indazole derivatives with potential biological activities.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators due to its structural similarity to bioactive molecules.

    Medicine: Research into its potential as a therapeutic agent for various diseases, including cancer and infectious diseases, is ongoing.

    Industry: It is utilized in the development of new materials and chemical processes, particularly in the pharmaceutical and agrochemical industries.

Comparison with Similar Compounds

Similar Compounds

    1H-Indazole-5-carbonitrile: Lacks the methyl group at the 6-position, which may affect its biological activity and chemical reactivity.

    6-Methyl-1H-indazole: Lacks the nitrile group at the 5-position, which can influence its solubility and interaction with molecular targets.

    5-Cyanoindole: Contains a nitrile group at the 5-position but differs in the overall ring structure, leading to different chemical and biological properties.

Uniqueness

6-Methyl-1H-indazole-5-carbonitrile is unique due to the presence of both the methyl and nitrile groups, which confer distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with molecular targets, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

6-methyl-1H-indazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3/c1-6-2-9-8(5-11-12-9)3-7(6)4-10/h2-3,5H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVYPSKBAEHNFHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C#N)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10594167
Record name 6-Methyl-1H-indazole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10594167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

259537-71-8
Record name 6-Methyl-1H-indazole-5-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=259537-71-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methyl-1H-indazole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10594167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 4-amino-2,5-dimethylbenzonitrile (preparation 31) (111 mg, 0.76 mmol) in acetic acid (5 ml) was treated with a solution of sodium nitrite (53 mg, 0.76 mmol) in water (1 ml). The resultant mixture was stirred at room temperature for 10 mins then left to stand for 48 hrs. The solvent was removed by evaporation and the residue purified by chromatography (SiO2, eluting with 50:50 hexane: ethyl acetate) to give the desired product (25 mg, 21%). 1H NMR (CD3OD) δ 2.60 (s, 3H), 7.50 (s, 1H), 8.15 (s, 1H), 8.20 (s, 1H). LRMS m/z=158.1 (M+1)+.
Quantity
111 mg
Type
reactant
Reaction Step One
Quantity
53 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
21%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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